molecular formula C14H12Cl2N2O4 B2850751 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034314-48-0

3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2850751
CAS No.: 2034314-48-0
M. Wt: 343.16
InChI Key: BFGIQPZXRRWTTL-UHFFFAOYSA-N
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Description

3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring linked to an oxazolidine-2,4-dione core, substituted with a 2,4-dichlorobenzoyl group. This structure combines electron-withdrawing chlorine atoms with a benzoyl moiety, which may enhance metabolic stability and receptor-binding affinity compared to simpler analogs .

Properties

IUPAC Name

3-[1-(2,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4/c15-8-1-2-10(11(16)5-8)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGIQPZXRRWTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a pyrrolidine ring linked to an oxazolidine dione moiety, which is critical for its biological activity.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Studies have shown that oxazolidine derivatives exhibit potent antimicrobial properties. The presence of the oxazolidine ring is essential for inhibiting bacterial protein synthesis, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
    • A comparative study revealed that compounds similar to 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione displayed enhanced activity against methicillin-resistant strains .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on various cancer cell lines indicated that this compound exhibits selective cytotoxicity. Notably, it showed lower toxicity levels in normal cell lines compared to cancerous ones, indicating a favorable therapeutic index .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazolidine derivatives, including 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA strains, outperforming traditional antibiotics like vancomycin in some cases.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential use as an anti-inflammatory agent in clinical settings .

Table 1: Antimicrobial Activity

CompoundMIC (µg/mL)Bacterial Strain
A16Staphylococcus aureus
B8Enterococcus faecium
C32Escherichia coli
D8MRSA

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Treatment Duration (h)
L929 (Normal)>10024
A549 (Lung Cancer)4548
HepG2 (Liver Cancer)3048

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine derivatives, followed by cyclization to form the oxazolidine ring. Characterization is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups present in the compound.
  • Mass Spectrometry : Utilized for molecular weight determination and structural elucidation.

Biological Activities

The biological activities of 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione have been investigated extensively. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may act as an inhibitor of specific cancer cell lines by inducing apoptosis (programmed cell death). The oxazolidine structure is linked to enhanced lipophilicity, facilitating cellular uptake and targeting cancer cells more effectively.

Therapeutic Applications

The potential therapeutic applications of 3-(1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione include:

  • Pain Management : As indicated in patents related to FMO3 inhibitors, this compound may be beneficial in treating pain by modulating biochemical pathways involved in pain perception .
  • Antimicrobial Treatments : Given its efficacy against various pathogens, it could be developed into a novel antimicrobial agent for treating infections resistant to conventional antibiotics.

Case Studies

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound YA1 (1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione)

  • Structure : A pyrrolidine-2,4-dione core with benzyl and methyl substituents.
  • Key Differences : Lacks the oxazolidinedione ring and dichlorobenzoyl group. The benzyl group may reduce lipophilicity compared to the dichlorobenzoyl moiety in the target compound.
  • Synthesis: Derived from tartronic esters, with challenges in yield optimization noted for similar compounds .

Spiroisoxazoline Derivatives (YA2 and YA3)

  • Structure : Spiro-fused isoxazoline-pyrrolidine diones with benzyl and methyl/carboxylate groups.

Substituent Effects: Dichlorobenzoyl vs. Benzyl/Triazole Groups

1-(2,4-Dichlorobenzyl)pyrrolidin-3-yl Triazole (Compound 2ae)

  • Structure : Pyrrolidine-triazole hybrid with a 2,4-dichlorobenzyl group.
  • Key Differences : The benzyl substituent (vs. benzoyl in the target compound) may reduce electrophilicity and alter interactions with hydrophobic enzyme pockets. Triazole rings enhance hydrogen-bonding capacity, which is absent in the oxazolidinedione core .

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

  • Structure : Thiourea-linked dichlorobenzoyl groups coordinated to Fe(III).
  • Key Differences: The thiourea-metal coordination confers redox activity, unlike the purely organic target compound.

Lipophilicity and Bioavailability

  • In contrast, YA1’s benzyl group and YA3’s carboxylate may reduce logP, favoring aqueous solubility .

Enzyme Binding and Selectivity

  • The Fe(III) complex with dichlorobenzoyl-thiourea showed ribonucleotide reductase inhibition, suggesting that halogenated aromatic groups can disrupt enzyme active sites .
  • The triazole-containing Compound 2ae may exhibit different binding modes due to its nitrogen-rich heterocycle, which could compete with the oxazolidinedione’s carbonyl groups in polar interactions .

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